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Compound of Interest

Compound Name:
3-(2,3-dihydro-1H-indol-3-

yl)propanoic Acid

CAS No.: 859190-83-3

Cat. No.: B3158585

Get Quote

Technical Profile: Indoline-3-Propionic Acid
The Reduced Congener & Chiral Scaffold
Physicochemical Characterization
The transition from Indole to Indoline involves the saturation of the C2-C3 double bond in the

pyrrole ring. This seemingly minor hydrogenation drastically alters the molecule's geometry,

solubility, and reactivity.

Comparative Data Table: Indoline vs. Indole Variant
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Feature
Indoline-3-Propionic Acid

(Target)
Indole-3-Propionic Acid

(Parent)

IUPAC Name
3-(2,3-dihydro-1H-indol-3-

yl)propanoic acid
3-(1H-indol-3-yl)propanoic acid

Molecular Formula C₁₁H₁₃NO₂ C₁₁H₁₁NO₂

Molecular Weight 191.23 g/mol 189.21 g/mol

Core Structure
Bicyclic: Benzene fused to

Pyrrolidine

Bicyclic: Benzene fused to

Pyrrole

Hybridization at C3 sp³ (Tetrahedral) sp² (Planar)

Chirality Chiral Center at C3 Achiral

Aromaticity Partial (Benzene ring only)
Full (10

-electron system)

Electronic State Electron-rich, non-planar Electron-rich, planar aromatic

Key Application
Antioxidant scaffold, AChE

Inhibitor intermediate
Gut metabolite, PXR Ligand

Structural Causality
The shift from

to

hybridization at the C3 position is the defining feature of Indoline-3-propionic acid.

Stereochemistry: Unlike the planar IPA, the indoline variant possesses a chiral center at C3.

This allows for the existence of enantiomers (

- and

-), enabling stereoselective interactions with biological targets such as Acetylcholinesterase
(AChE).
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Conformational Flexibility: The pyrrolidine ring adopts a "puckered" envelope conformation,

contrasting with the rigid planarity of the indole moiety. This flexibility often improves binding

affinity in enzyme active sites.

Synthesis & Production Protocols
The synthesis of Indoline-3-propionic acid is typically achieved via the selective reduction of

Indole-3-propionic acid. This process requires precise control to avoid over-reduction or ring

opening.

Protocol: Selective C2-C3 Reduction
Note: This protocol assumes a standard laboratory scale (10 mmol).

Reagents: Indole-3-propionic acid, Sodium Cyanoborohydride (

), Glacial Acetic Acid.

Solubilization: Dissolve Indole-3-propionic acid (1.89 g, 10 mmol) in Glacial Acetic Acid (20

mL). The acidic medium activates the indole C2-C3 bond for reduction.

Reduction: Cool the solution to 15°C. Slowly add Sodium Cyanoborohydride (1.88 g, 30

mmol) portion-wise over 30 minutes.

Mechanism:[1][2] The protonated indole iminium ion is attacked by the hydride.

is preferred over

to prevent side reactions with the carboxylic acid group.

Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Mobile phase:

MeOH/DCM 1:9). The indoline spot will exhibit a different

and stain differently (often orange/red with Ehrlich’s reagent vs. purple/pink for indoles).

Quenching: Pour the mixture into ice water (100 mL) and basify to pH ~9 using 2M NaOH (to

neutralize acetic acid and liberate the free amine).
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Extraction: Extract with Ethyl Acetate (3 x 50 mL). The carboxylic acid moiety may require pH

adjustment (acidification to pH 4-5) to extract the free acid form into the organic layer,

depending on the specific derivative desired.

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Visualization: Synthesis & Structural Logic[7]
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Figure 1: The reduction pathway transforming the aromatic indole core into the chiral indoline

scaffold.

Therapeutic Applications & Mechanism
Indoline-3-propionic acid is not merely a synthetic intermediate; it is a potent bioactive

pharmacophore. Research indicates it possesses superior antioxidant capacity compared to its

parent indole compound.[3]

A. Enhanced Antioxidant Mechanism
While Indole-3-propionic acid acts as a radical scavenger via electron donation (forming a

radical cation), the indoline variant acts as a more efficient hydrogen atom donor due to the

lower bond dissociation energy (BDE) of the N-H bond in the saturated ring.

Radical Scavenging: Efficiently neutralizes hydroxyl radicals (

) and peroxynitrite (

).

Neuroprotection: The lipophilicity of the indoline core facilitates Blood-Brain Barrier (BBB)

penetration.
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B. Alzheimer’s Disease: The Dual-Binding Inhibitor
In drug development, Indoline-3-propionic acid serves as a "carrier scaffold" for multi-target

directed ligands (MTDLs) treating Alzheimer's.

Acetylcholinesterase (AChE) Inhibition: The indoline moiety mimics the quaternary

ammonium group of acetylcholine, binding to the catalytic anionic site (CAS) of AChE.

Chirality Factor: Derivatives substituted at the nitrogen or C3 position show stereoselective

inhibition, where specific enantiomers bind more tightly to the enzyme gorge.

Visualization: Neuroprotective Signaling[9]
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Figure 2: Dual mechanism of action: Direct ROS scavenging and enzymatic inhibition of AChE.

Analytical Validation Standards
To ensure scientific integrity in research, the identity of Indoline-3-propionic acid must be

validated using the following spectral markers.
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Method
Characteristic Signal
(Expected)

Interpretation

¹H-NMR 3.0–3.6 ppm (Multiplets)

Represents the C2 and C3

protons of the indoline ring

(distinct from aromatic indole

protons).

¹H-NMR 6.5–7.1 ppm (4H)

Aromatic protons of the

benzene ring (shifted upfield

relative to indole due to amine

donation).

MS (ESI) 192.2
Confirming molecular mass of

191.23 + 1.

Chiral HPLC Split Peak (if racemic)

Essential for verifying

enantiomeric purity if using

chiral synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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